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molecular formula C6H5ClF3N3O B8523551 6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine

6-chloro-3-(2,2,2-trifluoroethoxy)pyridazin-4-amine

Cat. No. B8523551
M. Wt: 227.57 g/mol
InChI Key: FDIVFJJYNNPPHS-UHFFFAOYSA-N
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Patent
US08729105B2

Procedure details

To a solution of 3.28 g 3,6-dichloro-pyridazin-4-ylamine in 30 mL dimethylsulfoxide and 4.0 g trifluoroethanol was added 1.84 g lithium hydroxide hydrate and 3 mL water and the mixture was heated to 80° C. for 18 h. The reaction mixture was diluted with 100 mL water and stirred at ambient temperature for 2 h. The resulting solid was collected by filtration washed with water and dried to constant weight under high vacuum to yield 3.84 g of the title compound as off white crystals, MS 228.1 and 230.1 (M+H)+.
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([Cl:9])=[CH:6][C:7]=1[NH2:8].[CH2:10]([OH:15])[C:11]([F:14])([F:13])[F:12].O.[OH-].[Li+]>CS(C)=O.O>[Cl:9][C:5]1[N:4]=[N:3][C:2]([O:15][CH2:10][C:11]([F:14])([F:13])[F:12])=[C:7]([NH2:8])[CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.28 g
Type
reactant
Smiles
ClC=1N=NC(=CC1N)Cl
Name
Quantity
4 g
Type
reactant
Smiles
C(C(F)(F)F)O
Name
lithium hydroxide hydrate
Quantity
1.84 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried to constant weight under high vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC(=C(N=N1)OCC(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.84 g
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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